molecular formula C17H15NO4S2 B10915921 (5Z)-5-(2,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10915921
M. Wt: 361.4 g/mol
InChI Key: YNMMYMFENMXUBK-NVNXTCNLSA-N
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Description

“(5Z)-5-(2,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one” is a mouthful, but its structure reveals its complexity. Let’s break it down:

  • The compound belongs to the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen atoms.
  • The “5Z” in the name indicates the geometry of the double bond between the two carbon atoms (Z = cis configuration).
  • The substituents include a furan ring, a benzylidene group, and two methoxy (OCH₃) groups.

Preparation Methods

Synthetic Routes::

    Hantzsch Synthesis:

    Knoevenagel Reaction:

    Other Approaches:

Industrial Production::
  • While not widely produced industrially, research laboratories synthesize this compound for further investigation.

Chemical Reactions Analysis

    Oxidation: The thiazolidinone ring can undergo oxidation to form a thiazolidinedione.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The benzylidene group can be modified via nucleophilic substitution.

    Common Reagents: Thiourea, aldehydes, β-ketoesters, and various oxidants/reducing agents.

    Major Products: Thiazolidinones, thiazolidinediones, and their derivatives.

Scientific Research Applications

    Medicine: Thiazolidinones exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.

    Chemistry: Used as building blocks in organic synthesis.

    Industry: Limited applications due to complexity, but potential exists in drug discovery.

Mechanism of Action

    Targets: Depends on the specific derivative, but interactions with enzymes, receptors, or DNA are likely.

    Pathways: Further studies needed to elucidate specific pathways.

Comparison with Similar Compounds

    Unique Features: The combination of furan, benzylidene, and thiazolidinone motifs sets this compound apart.

    Similar Compounds: Related thiazolidinones, such as 2-thioxo-4-thiazolidinones and 2-iminothiazolidinones.

Properties

Molecular Formula

C17H15NO4S2

Molecular Weight

361.4 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H15NO4S2/c1-20-12-6-5-11(14(9-12)21-2)8-15-16(19)18(17(23)24-15)10-13-4-3-7-22-13/h3-9H,10H2,1-2H3/b15-8-

InChI Key

YNMMYMFENMXUBK-NVNXTCNLSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)OC

Origin of Product

United States

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